Cas no 2121801-72-5 (1H-Indole-2-carboxylic acid, 3,7-difluoro-)

1H-Indole-2-carboxylic acid, 3,7-difluoro-, is a fluorinated indole derivative with significant utility in pharmaceutical and agrochemical research. The presence of fluorine atoms at the 3- and 7-positions enhances its metabolic stability and bioavailability, making it a valuable intermediate for drug discovery. Its indole-2-carboxylic acid core provides a versatile scaffold for further functionalization, enabling the synthesis of biologically active compounds. The difluoro substitution pattern may also influence binding affinity in target interactions, particularly in enzyme inhibition studies. This compound is suited for applications in medicinal chemistry, where precise structural modifications are critical for optimizing lead compounds. High purity and well-defined synthetic routes ensure reproducibility in research settings.
1H-Indole-2-carboxylic acid, 3,7-difluoro- structure
2121801-72-5 structure
Product Name:1H-Indole-2-carboxylic acid, 3,7-difluoro-
CAS No:2121801-72-5
MF:C9H5F2NO2
MW:197.138309240341
CID:5797740
Update Time:2025-06-22

1H-Indole-2-carboxylic acid, 3,7-difluoro- Chemical and Physical Properties

Names and Identifiers

    • 1H-Indole-2-carboxylic acid, 3,7-difluoro-
    • Inchi: 1S/C9H5F2NO2/c10-5-3-1-2-4-6(11)8(9(13)14)12-7(4)5/h1-3,12H,(H,13,14)
    • InChI Key: ZJIKLXZQFKLLNC-UHFFFAOYSA-N
    • SMILES: N1C2=C(C=CC=C2F)C(F)=C1C(O)=O

Experimental Properties

  • Density: 1.605±0.06 g/cm3(Predicted)
  • Boiling Point: 414.1±40.0 °C(Predicted)
  • pka: 3.32±0.30(Predicted)

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Additional information on 1H-Indole-2-carboxylic acid, 3,7-difluoro-

Introduction to 1H-Indole-2-carboxylic acid, 3,7-difluoro- (CAS No. 2121801-72-5) and Its Emerging Applications in Chemical Biology

The compound 1H-Indole-2-carboxylic acid, 3,7-difluoro- (CAS No. 2121801-72-5) represents a fascinating molecule with significant potential in the field of chemical biology and pharmaceutical research. This heterocyclic aromatic derivative, characterized by its fluoro-substituted indole core, has garnered attention due to its unique structural and electronic properties, which make it a valuable scaffold for the development of novel bioactive molecules.

The indole moiety is a well-known pharmacophore in medicinal chemistry, frequently encountered in natural products and synthetic drugs. Its aromatic system contributes to favorable interactions with biological targets, while the presence of carboxylic acid and fluoro substituents further enhances its versatility. Specifically, the 3,7-difluoro modification introduces electron-withdrawing effects that can modulate the reactivity and binding affinity of the molecule, making it an attractive candidate for drug design.

In recent years, there has been a surge in interest regarding fluorinated compounds in medicinal chemistry. The introduction of fluorine atoms into molecular structures can lead to improved metabolic stability, enhanced binding affinity to proteins, and altered pharmacokinetic profiles. For instance, fluorinated indoles have been explored as potential inhibitors of various enzymes and receptors involved in diseases such as cancer and inflammation. The compound 1H-Indole-2-carboxylic acid, 3,7-difluoro- (CAS No. 2121801-72-5) exemplifies this trend, offering a promising platform for further derivatization and optimization.

One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. The carboxylic acid group provides a site for further functionalization via esterification, amidation, or coupling reactions with other bioactive moieties. This flexibility allows chemists to tailor the properties of the resulting derivatives to specific biological targets. Moreover, the fluoro substituents at positions 3 and 7 can fine-tune the electronic distribution of the indole ring, influencing its interactions with biological systems.

Recent studies have highlighted the role of fluoro-substituted indoles in modulating enzyme activity. For example, researchers have demonstrated that certain fluoroindoles exhibit potent inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory responses. The compound 1H-Indole-2-carboxylic acid, 3,7-difluoro- (CAS No. 2121801-72-5) shares structural features with these bioactive molecules, suggesting that it may also possess similar inhibitory properties. Further investigation into its enzymatic activity could uncover new therapeutic applications.

Another area where this compound shows promise is in the development of imaging agents for diagnostic purposes. Fluorine-labeled compounds are widely used in positron emission tomography (PET) scans due to their favorable nuclear properties and high sensitivity. The introduction of fluorine atoms into an indole framework can enhance the binding affinity of the molecule to specific biomarkers or receptors, making it a potential candidate for targeted imaging applications.

The synthesis of 1H-Indole-2-carboxylic acid, 3,7-difluoro- (CAS No. 2121801-72-5) presents an interesting challenge for synthetic chemists. While there are several established methods for preparing fluoro-substituted indoles, optimizing these routes for high yield and purity remains crucial. Recent advances in transition-metal-catalyzed cross-coupling reactions have provided new avenues for constructing complex fluorinated indole derivatives efficiently. These methods could be leveraged to produce analogs of this compound with tailored properties for drug discovery.

In conclusion,1H-Indole-2-carboxylic acid, 3,7-difluoro-(CAS No.2121801-72-5) stands out as a versatile scaffold with significant potential in chemical biology and pharmaceutical research. Its unique structural features—combining an indole core with fluoro substituents—make it an attractive candidate for further exploration in drug design and diagnostics. As our understanding of fluorinated compounds continues to grow, this molecule is poised to play a crucial role in the development of novel therapeutic agents.

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